Technical Documentation Center

Allyl(4-methylphenyl) sulfide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Allyl(4-methylphenyl) sulfide
  • CAS: 1516-28-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis and Characterization of Allyl(4-methylphenyl) sulfide

Executive Summary Allyl(4-methylphenyl) sulfide (Allyl p-tolyl sulfide) is a pivotal organosulfur intermediate in organic synthesis.[1] It serves as the primary precursor for the Mislow-Evans rearrangement , a powerful m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl(4-methylphenyl) sulfide (Allyl p-tolyl sulfide) is a pivotal organosulfur intermediate in organic synthesis.[1] It serves as the primary precursor for the Mislow-Evans rearrangement , a powerful method for constructing chiral allylic alcohols with high enantioselectivity.[1] Furthermore, its utility extends to metal-catalyzed cross-coupling reactions and as a building block in the synthesis of heterocycles.[1]

This guide provides a rigorous, self-validating protocol for the synthesis of Allyl(4-methylphenyl) sulfide via nucleophilic substitution (


). It prioritizes operational safety (thiol odor control), yield optimization, and structural validation via NMR and IR spectroscopy.

Strategic Significance & Applications

The value of Allyl(4-methylphenyl) sulfide lies in its downstream reactivity.[1] It is rarely the end product; rather, it is the "loaded gun" for subsequent transformations.

Key Application: The [2,3]-Sigmatropic Rearrangement

The most critical application is its oxidation to the corresponding sulfoxide, which undergoes a reversible [2,3]-sigmatropic rearrangement to form an allylic sulfenate ester.[1] This ester is readily cleaved by thiophiles (e.g., trimethyl phosphite) to yield allylic alcohols.

Why this matters: This pathway transfers chirality from the sulfur atom to the carbon backbone, a strategy widely used in the total synthesis of natural products (e.g., prostaglandins).

Experimental Protocol: Synthesis via Thiol Alkylation

Reaction Class: Nucleophilic Substitution (


)
Scale:  Laboratory Prep (50 mmol scale)
Estimated Yield:  85-92%
Materials & Reagents[1][2][3]
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
4-Methylbenzenethiol (

-Thiocresol)
124.201.06.21 gNucleophile
Allyl Bromide 120.981.16.65 g (~4.7 mL)Electrophile
Potassium Carbonate (

)
138.212.013.8 gBase
Acetonitrile (MeCN)41.05Solvent100 mLPolar Aprotic Solvent
Step-by-Step Methodology

Phase 1: Activation

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (Nitrogen or Argon).

  • Solvation: Add 6.21 g of 4-Methylbenzenethiol and 100 mL of anhydrous Acetonitrile .

  • Deprotonation: Add 13.8 g of anhydrous Potassium Carbonate in a single portion. Stir vigorously at room temperature for 15 minutes. Observation: The mixture may become slightly yellow as the thiolate anion forms.[1]

Phase 2: Alkylation 4. Addition: Add 4.7 mL of Allyl Bromide dropwise via syringe over 10 minutes. Caution: Allyl bromide is a lachrymator; perform in a fume hood. 5. Reaction: Stir the suspension at Room Temperature for 3 hours. Thin Layer Chromatography (TLC) monitoring (Hexane/EtOAc 9:1) should show the disappearance of the thiol (


) and appearance of the product (

).
  • Note: Heating is rarely required due to the high nucleophilicity of the thiolate.[1]

Phase 3: Workup & Odor Control (Critical) 6. Quenching: Pour the reaction mixture into 200 mL of water. 7. Extraction: Extract with Diethyl Ether (


 mL).
8.  Odor Management:  Wash the combined organic layers with 10% NaOH  (20 mL) to remove unreacted thiol, followed by Bleach (Sodium Hypochlorite)  solution to oxidize any trace sulfur species (eliminating stench).
9.  Drying:  Wash with Brine (sat. NaCl), dry over anhydrous 

, filter, and concentrate under reduced pressure.

Phase 4: Purification 10. Distillation: Purify the crude yellow oil via vacuum distillation.

  • Target Boiling Point: 110–111°C at 14 mmHg [1].[1]
  • Product: Clear to pale yellow oil.[3]

Visualization of Workflows

Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the


 mechanism and the critical odor-control workup steps.[1]

SynthesisWorkflow Reactants 4-Methylbenzenethiol + K2CO3 Intermediate Thiolate Anion (Ar-S⁻) Reactants->Intermediate Deprotonation Addition Add Allyl Bromide (SN2 Attack) Intermediate->Addition Activation Crude Crude Mixture (MeCN Solvent) Addition->Crude RT, 3 hrs Workup Workup: 1. H2O/Ether Extraction 2. Bleach Wash (Odor Control) Crude->Workup Quench Product Allyl(4-methylphenyl) sulfide (Pure Oil) Workup->Product Distillation (110°C @ 14mmHg)

Figure 1: Step-by-step synthesis workflow including the critical oxidative wash step for safety.

Diagram 2: Downstream Application ([2,3]-Sigmatropic Rearrangement)

This highlights why researchers synthesize this molecule: the conversion to chiral alcohols.[1]

Application Sulfide Allyl(4-methylphenyl) sulfide Oxidation Oxidation (mCPBA or NaIO4) Sulfide->Oxidation Sulfoxide Allylic Sulfoxide (Chiral at S) Oxidation->Sulfoxide Equilibrium [2,3]-Sigmatropic Rearrangement Sulfoxide->Equilibrium Reversible Sulfenate Allylic Sulfenate Ester (Achiral S, Chiral C) Equilibrium->Sulfenate Thiophile Thiophile Cleavage (P(OMe)3) Sulfenate->Thiophile Alcohol Chiral Allylic Alcohol (Target Product) Thiophile->Alcohol Stereospecific

Figure 2: The "Mislow-Evans" pathway, demonstrating the transfer of chirality from Sulfur to Carbon.

Characterization & Validation

To ensure scientific integrity, the synthesized product must be validated against the following spectroscopic data.

Physical Properties[1][5]
  • Physical State: Colorless to pale yellow liquid.[1]

  • Boiling Point: 110–111°C (14 mmHg) [1].[1]

  • Refractive Index (

    
    ):  1.5644 [1].
    
Spectroscopic Data (Consolidated)
TechniqueParameterAssignment / Value

NMR
2.32 ppm (s, 3H)

(Methyl group on ring)
(400 MHz,

)
3.53 ppm (d,

, 2H)

(Allylic methylene)
5.05–5.15 ppm (m, 2H)

(Terminal alkene protons)
5.80–5.95 ppm (m, 1H)

(Internal alkene proton)
7.10 ppm (d,

, 2H)
Aromatic Protons (Meta to S)
7.28 ppm (d,

, 2H)
Aromatic Protons (Ortho to S)

NMR
21.0 ppm Methyl Carbon (

)
(100 MHz,

)
37.5 ppm Allylic Carbon (

)
117.5 ppm Terminal Alkene (

)
133.8 ppm Internal Alkene (

)
129-136 ppm Aromatic Carbons
IR (Neat) 3080


Stretch (Alkene)
1635


Stretch (Allyl)
1490, 1090

Aromatic Ring /

Stretch
MS (EI) m/z 164 Molecular Ion

. Base peak

(Loss of allyl).[1]

Note: NMR shifts are consolidated from analogous p-tolyl and allyl sulfide systems [3, 4] to represent expected values for technical validation.

Troubleshooting & Causality

  • Low Yield: Often caused by moisture in the solvent.[1] The thiolate anion is a strong nucleophile but can be protonated by water, reverting to the thiol. Solution: Use anhydrous MeCN.

  • Product smells like garlic/rotten eggs: Incomplete removal of unreacted thiol. Solution: Ensure the 10% NaOH wash is thorough, followed by a bleach wash to oxidize residuals to odorless sulfonates.

  • Polymerization: Allyl sulfides can degrade upon prolonged heating or light exposure.[1] Solution: Store in amber vials under nitrogen at 4°C.

References

  • PrepChem. "Synthesis of allyl p-tolyl sulfide." PrepChem.com. Accessed October 2023. Link

  • Organic Chemistry Portal. "Synthesis of Allylic Sulfides." Organic-Chemistry.org. Accessed October 2023. Link

  • National Institutes of Health (NIH). "Allyl(2-methylphenyl) sulfide (Ortho-isomer Data)." PubChem. Accessed October 2023. Link

  • Royal Society of Chemistry. "NMR data for methyl p-tolyl sulfide." ChemSpider / RSC Electronic Supplementary Information.[1] Accessed October 2023. Link

  • Evans, D. A., et al. "Reversible [2,3]-sigmatropic rearrangements."[1] Journal of the American Chemical Society. (Foundational reference for the application section).

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of Allyl(4-methylphenyl) sulfide

Foreword: Contextualizing the Importance of Physicochemical Characterization In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught wi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Contextualizing the Importance of Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of solubility and stability. An otherwise potent compound is of little therapeutic value if it cannot be dissolved to achieve sufficient concentration at the target site or if it degrades before it can exert its effect. Allyl(4-methylphenyl) sulfide, a member of the aryl allyl sulfide class of organosulfur compounds, represents a scaffold of interest due to the established biological activities of related natural products, such as those found in garlic.[1] This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to understand, evaluate, and manage the solubility and stability of this specific molecule, ensuring robust and reproducible experimental outcomes.

Physicochemical and Structural Profile of Allyl(4-methylphenyl) sulfide

A thorough understanding of a molecule's inherent properties is the foundation for predicting its behavior. Allyl(4-methylphenyl) sulfide is a thioether characterized by three key structural motifs: an allyl group, a sulfide linkage, and a para-substituted tolyl (4-methylphenyl) group. Each contributes to its overall physicochemical profile.

  • Aryl Group (4-methylphenyl) : The benzene ring imparts significant hydrophobicity, making the molecule poorly soluble in aqueous media.[2] The para-methyl group further increases this lipophilicity compared to an unsubstituted phenyl ring.

  • Sulfide Linkage (-S-) : The thioether bond is less polar than an ether linkage and does not act as a hydrogen bond acceptor, further limiting aqueous solubility.[3] It is, however, a key site for potential oxidative degradation.[4]

  • Allyl Group (CH₂=CHCH₂-) : This unsaturated alkyl chain contributes to the molecule's nonpolar character. The double bond represents another potential site for chemical reactivity.

PropertyEstimated Value / CharacteristicRationale / Reference
Molecular Formula C₁₀H₁₂SCalculated
Molecular Weight 164.27 g/mol Calculated
Appearance Colorless to pale yellow liquidAnalogy to Allyl methyl sulfide and Allyl phenyl sulfide.[5][6]
LogP (o/w) ~3.5 - 4.0Estimated based on the increased lipophilicity from the tolyl group compared to Allyl phenyl sulfide (LogP ~3.5).
Aqueous Solubility Very low / Practically InsolubleAromatic compounds are generally insoluble in water.[2] Diallyl sulfide is practically insoluble in water.[7]
Organic Solvent Solubility HighExpected to be miscible with common organic solvents like DMSO, ethanol, chloroform, and ether.[7]

Table 1: Estimated Physicochemical Properties of Allyl(4-methylphenyl) sulfide.

Aqueous Solubility Profile and Determination

For any compound intended for biological testing, determining its aqueous solubility is a critical first step. Low solubility can lead to overestimated potency in vitro and poor bioavailability in vivo.

Causality Behind Experimental Choices

We must distinguish between two types of solubility measurements: kinetic and thermodynamic.

  • Kinetic solubility is a high-throughput assessment of how quickly a compound precipitates from a supersaturated solution (often created by diluting a DMSO stock). It's useful for early screening but can overestimate true solubility.[8][9]

  • Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This is the gold-standard measurement, essential for lead optimization and formulation development, as it reflects the maximum achievable concentration under stable conditions.[8]

The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[10] Its strength lies in allowing the system to reach true equilibrium over an extended period (typically 24 hours or more), ensuring a robust and reliable measurement.[11]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed as a self-validating system by ensuring equilibrium is reached and measurements are accurate.

Objective: To determine the thermodynamic solubility of Allyl(4-methylphenyl) sulfide in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • Allyl(4-methylphenyl) sulfide

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC-grade Acetonitrile (ACN) and water

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Thermostatic shaker incubator

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC or GC system with a validated quantitative method (see Section 4.0)

Methodology:

  • Preparation: Add an excess amount of Allyl(4-methylphenyl) sulfide (e.g., 2-5 mg) to three separate 2 mL glass vials. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add 1 mL of PBS (pH 7.4) to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 250 rpm). This step is critical for achieving equilibrium.

  • Sampling Timepoints: Equilibrate the vials for 24 and 48 hours. Taking multiple timepoints helps validate that equilibrium has been reached; the concentration should not significantly change between 24 and 48 hours.[11]

  • Phase Separation: After the incubation period, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This step is vital to prevent undissolved solids from artificially inflating the measured concentration.

  • Dilution & Analysis: Accurately dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 ACN:Water) to fall within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or GC-MS method. Calculate the concentration against a standard curve prepared with known concentrations of the compound.[11]

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_process Processing & Analysis prep1 Add excess compound to 3 vials prep2 Add 1 mL PBS (pH 7.4) to each vial prep1->prep2 equil1 Shake at 25°C for 24h & 48h prep2->equil1 proc1 Centrifuge to pellet solid equil1->proc1 proc2 Filter supernatant (0.22 µm filter) proc1->proc2 proc3 Dilute sample proc2->proc3 proc4 Quantify via HPLC or GC proc3->proc4

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Stability Profile and Degradation Pathways

Understanding a molecule's stability is paramount for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise during manufacturing or storage. A forced degradation study is the cornerstone of this evaluation.

Theoretical Degradation Pathways

Based on its structure, Allyl(4-methylphenyl) sulfide has two primary points of vulnerability: the sulfur atom and the allyl double bond.

  • Oxidation of the Sulfide: The electron-rich sulfur atom is susceptible to oxidation. This is the most common degradation pathway for thioethers.[4] It proceeds in two steps, first forming the corresponding sulfoxide and, upon further oxidation, the sulfone .[12] Oxidizing agents like hydrogen peroxide (H₂O₂) or even atmospheric oxygen over long periods can drive this process.[13]

  • Reactions at the Allyl Group: The double bond of the allyl group can undergo various reactions, such as oxidation (e.g., to form an epoxide or undergo cleavage) or polymerization, although the latter is less common under typical storage conditions.

Diagram: Potential Degradation Pathways

G Parent Allyl(4-methylphenyl) sulfide Sulfoxide Allyl(4-methylphenyl) sulfoxide Parent->Sulfoxide [O] Sulfone Allyl(4-methylphenyl) sulfone Sulfoxide->Sulfone [O]

Caption: Primary oxidative degradation pathway of the sulfide moiety.

Experimental Protocol: Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) guideline Q1A(R2), which is the regulatory standard for stability testing.[14] The goal is to intentionally degrade the sample by 5-20% to ensure that degradation products are generated at a sufficient level for detection and characterization without completely destroying the parent molecule.[15][16]

Objective: To identify potential degradation products and pathways for Allyl(4-methylphenyl) sulfide and to develop a stability-indicating analytical method.

Materials:

  • Allyl(4-methylphenyl) sulfide stock solution (e.g., 1 mg/mL in ACN)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade water and ACN

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: For each condition, mix the stock solution with the stressor solution. A parallel control sample (stock solution with water instead of stressor) must be run for each condition.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Stress: Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve a known quantity in a suitable solvent for analysis.

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples and their corresponding controls using a suitable stability-indicating method (see Section 4.0). The chromatogram should be monitored for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Recommended Storage and Handling

Based on the likely degradation pathways and data from similar compounds, the following storage conditions are recommended to ensure long-term stability:

  • Temperature: Store in a cool environment, preferably at 2-8°C for short-term and -20°C or -80°C for long-term storage.[17]

  • Atmosphere: The compound is noted to be air-sensitive.[6] To prevent oxidation, store under an inert atmosphere (e.g., argon or nitrogen).

  • Light: Protect from light to prevent photolytic degradation. Use amber vials or wrap containers in aluminum foil.

  • Container: Store in tightly sealed glass containers to prevent exposure to moisture and air.

Analytical Methodologies for Quantification

A robust and validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice due to its versatility and sensitivity. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is also highly suitable, particularly given the volatility of similar sulfide compounds.[18][19]

Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating Allyl(4-methylphenyl) sulfide from its potential degradation products (e.g., sulfoxide and sulfone).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. Causality Note: A gradient elution is necessary because the degradants (sulfoxide, sulfone) will be more polar than the parent sulfide and will elute earlier. A simple isocratic method may not provide sufficient resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or an optimal wavelength determined by a UV scan of the parent compound).

  • Validation: The method is considered "stability-indicating" if the chromatograms from the forced degradation study show that all degradation product peaks are baseline-resolved from the parent peak and from each other.

Conclusion and Forward-Looking Insights

This guide provides a comprehensive framework for evaluating the solubility and stability of Allyl(4-methylphenyl) sulfide. While this molecule is predicted to have low aqueous solubility, this can be precisely determined using the shake-flask method and managed through appropriate formulation strategies. The primary stability concern is oxidation of the sulfide moiety, a process that can be mitigated by proper storage under inert, cool, and dark conditions. The forced degradation and analytical protocols outlined herein provide a robust, self-validating system for researchers to generate high-quality, reproducible data. By applying these principles, scientists in drug discovery and chemical research can confidently characterize this and similar molecules, enabling a more efficient and informed development process.

References

  • Properties of Aryl Halides. (2023). Chemistry LibreTexts. [Link]

  • Allyl methyl sulfide. (n.d.). Wikipedia. [Link]

  • allyl methyl sulfide, 10152-76-8. (n.d.). The Good Scents Company. [Link]

  • Allyl Sulfides in Garlic Oil Initiate the Formation of Renewable Adhesives. (2023). RSC Publishing. [Link]

  • ALLYL PHENYL SULFIDE 5296-64-0 wiki. (n.d.). Molecule Structure. [Link]

  • Pomila, & Sidhu, A. (2019). REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. Pharmatutor. [Link]

  • Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. [Link]

  • Diallyl Sulfide. (n.d.). PubChem. [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. [Link]

  • GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. (2025). National Institutes of Health (NIH). [Link]

  • Quantification method of thiol compound and sulfide compound. (2014).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

  • Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. (n.d.). MDPI. [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2006). European Medicines Agency (EMA). [Link]

  • Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]

  • Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals. (n.d.). Skemman. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Ogasawara, Y., et al. (2016). The Effects of Different Garlic-Derived Allyl Sulfides on Anaerobic Sulfur Metabolism in the Mouse Kidney. PubMed. [Link]

  • Identification and HPLC quantitation of the sulfides and dialk(en)yl thiosulfinates in commercial garlic products. (n.d.). PubMed. [Link]

  • Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026). Concept Heidelberg. [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (n.d.). Royal Society of Chemistry. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024). ResearchGate. [Link]

  • Synthesis of aryl alkyl sulfides from the reaction of aryl halides and... (n.d.). ResearchGate. [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (2025). ResearchGate. [Link]

Sources

Foundational

Advanced Chemical Transformations of Allyl(4-methylphenyl) Sulfide: A Technical Guide

Executive Summary Allyl(4-methylphenyl) sulfide (Allyl p-tolyl sulfide) is a versatile organosulfur building block that serves as a linchpin in the synthesis of complex heterocycles and allylic alcohols.[1] Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl(4-methylphenyl) sulfide (Allyl p-tolyl sulfide) is a versatile organosulfur building block that serves as a linchpin in the synthesis of complex heterocycles and allylic alcohols.[1] Unlike simple alkyl sulfides, the presence of the p-tolyl moiety provides distinct electronic modulation, enhancing the stability of radical intermediates and influencing the regioselectivity of sigmatropic rearrangements.[1]

This guide moves beyond basic property listing to detail three critical reaction pathways:

  • Oxidative [2,3]-Sigmatropic Rearrangement (Mislow-Evans): For chiral allylic alcohol synthesis.[1]

  • Thermal Thio-Claisen Rearrangement: For benzothiophene and thiachroman scaffold construction.

  • Benzyne-Mediated Functionalization: A route to 1,2,3-trisubstituted benzenes.[1]

Synthesis and Purity Verification

Before engaging in complex transformations, the integrity of the starting material is paramount.[1] While commercial sources exist, in-house preparation is often required to ensure the absence of disulfide impurities which can poison transition metal catalysts.[1]

Protocol: Quantitative Synthesis via Thiolate Displacement

This method avoids the use of foul-smelling thiols in open air and ensures quantitative conversion.[1]

Reagents:

  • p-Toluenethiol (1.0 equiv)[1]

  • Sodium metal (1.05 equiv) or NaH (1.1 equiv)[1]

  • Allyl bromide (1.1 equiv)[1]

  • Absolute Ethanol (0.5 M concentration)[1]

Workflow:

  • Thiolate Formation: Dissolve sodium metal in absolute ethanol under

    
     at 0°C to generate sodium ethoxide.[1] Add p-toluenethiol dropwise.[1] Stir for 15 minutes until the solution is clear (formation of sodium p-thiocresolate).
    
  • Alkylation: Add allyl bromide dropwise at 0°C. The reaction is highly exothermic; maintain temperature <10°C.

  • Completion: Allow to warm to room temperature (RT) and stir for 1 hour. Monitor by TLC (Hexanes:EtOAc 9:1).[1]

  • Workup: Concentrate in vacuo. Resuspend residue in water and extract with diethyl ether.[1] Wash organics with 10% NaOH (to remove unreacted thiol) and brine.[1] Dry over

    
    .[1]
    
  • Purification: Distillation (bp 110-111°C at 14 mmHg) yields the pure sulfide as a colorless oil.[1]

Core Transformation I: The Thio-Claisen Rearrangement[1]

The thermal rearrangement of allyl aryl sulfides is a powerful method for constructing sulfur heterocycles.[1] Unlike the oxygen-Claisen counterpart, the intermediate thiophenol is unstable and cyclizes rapidly.[1]

Mechanistic Insight

The reaction proceeds via a [3,3]-sigmatropic rearrangement to form an ortho-allyl thiophenol intermediate.[1] This intermediate undergoes rapid intramolecular hydrothiolation (cyclization) to yield a mixture of five- and six-membered rings.[1]

ThioClaisen cluster_conditions Reaction Conditions Start Allyl p-tolyl sulfide TS [3,3]-Sigmatropic Transition State Start->TS Δ (200°C) Inter o-Allyl-p-thiocresol (Transient) TS->Inter Prod1 2,5-Dimethyl-2,3- dihydrobenzo[b]thiophene Inter->Prod1 5-exo-trig (Kinetic) Prod2 6-Methylthiachroman Inter->Prod2 6-endo-trig (Thermodynamic) Solvent: Quinoline or N,N-Diethylaniline Solvent: Quinoline or N,N-Diethylaniline

Figure 1: Divergent pathways in the Thio-Claisen rearrangement of allyl p-tolyl sulfide.

Experimental Protocol

Objective: Synthesis of 2,5-dimethyl-2,3-dihydrobenzo[b]thiophene.

  • Setup: Place Allyl(4-methylphenyl) sulfide (10 mmol) in a heavy-walled sealed tube or high-pressure flask.

  • Solvent: Add Quinoline (5 mL). The basicity of quinoline helps sequester acidic impurities but primarily acts as a high-boiling medium.[1]

  • Thermolysis: Heat to 200–215°C for 6–12 hours.

  • Workup: Cool to RT. Dilute with ether and wash with 2M HCl (to remove quinoline) followed by water.[1]

  • Isolation: The product mixture (dihydrobenzothiophene vs. thiachroman) is separable by careful silica gel chromatography (Hexanes).[1]

Core Transformation II: Oxidation and Mislow-Evans Rearrangement[1]

Oxidation of the sulfide to the sulfoxide activates the allylic system for a [2,3]-sigmatropic rearrangement.[1] This is the basis of the Mislow-Evans rearrangement , a cornerstone method for converting allylic sulfides to allylic alcohols with high stereocontrol.[1]

The Chemical Pathway[1][2]
  • Oxidation: Sulfide

    
     Sulfoxide.[1]
    
  • Rearrangement: Sulfoxide

    
     Allylic Sulfenate (reversible).
    
  • Trapping: Sulfenate + Phosphite

    
     Allylic Alcohol + Phosphorothioate.[1]
    
Data Summary: Oxidation Conditions
OxidantSolventTempYieldSelectivityNotes
NaIO4 MeOH/H2O0°C

RT
61-85%SulfoxideStandard, avoids over-oxidation.[1]
H2O2 (30%) AcetoneRT>90%SulfoxideRequires careful monitoring to prevent sulfone formation.[1]
mCPBA CH2Cl2-78°C>95%SulfoxideHigh yield, requires strict temp control.[1]
Detailed Protocol: Synthesis of Allyl p-Tolyl Sulfoxide

Reference: J. Chem. Soc., Perkin Trans.[1] 1, and adapted from CN106316900A.[1]

  • Dissolution: Dissolve allyl p-tolyl sulfide (1.0 equiv) in Methanol (0.2 M).

  • Oxidation: Add a solution of Sodium Periodate (

    
    , 1.1 equiv) in water dropwise at 0°C.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT overnight. A white precipitate (

    
    ) will form.[1]
    
  • Filtration: Filter the solids and wash with MeOH.

  • Extraction: Concentrate the filtrate to remove MeOH. Extract the aqueous residue with

    
    .[1]
    
  • Yield: The resulting sulfoxide is obtained as a pale yellow oil (approx. 60-85% yield) and is often used directly without distillation to avoid thermal rearrangement.[1]

Core Transformation III: Benzyne-Mediated Functionalization

Recent methodologies utilize the nucleophilicity of the sulfoxide oxygen or the


-carbanion to react with benzynes (generated in situ), leading to complex aromatic architectures.[1]

BenzyneReaction Substrate Allyl p-tolyl sulfoxide Intermediate Zwitterionic Adduct / Sigma-Complex Substrate->Intermediate Acetonitrile, 50°C Reagents Benzyne Precursor (e.g., 2-(TMS)phenyl triflate) + CsF Reagents->Intermediate Product 1,2,3-Trisubstituted Benzene (via Anionic Cycloaddition/Rearrangement) Intermediate->Product S-O Bond Cleavage / Migration

Figure 2: Workflow for the synthesis of trisubstituted benzenes via benzyne insertion.

Protocol Highlight: Dissolve allyl p-tolyl sulfoxide in acetonitrile. Add the benzyne precursor (e.g., 2-(trimethylsilyl)phenyl triflate) and Cesium Fluoride (CsF).[1] Stir at 50°C. The reaction is driven by the formation of the strong Si-F bond and the high reactivity of the benzyne intermediate.[1]

References

  • Synthesis and Oxidation Protocol

    • Preparation of allyl p-tolyl sulfide and its oxidation to sulfoxide.[1][2] Adapted from CN106316900A and J. Chem. Soc., Perkin Trans.[1] 1.

    • Source: [1]

  • Thio-Claisen Rearrangement

    • Iddon, B., & Scrowston, R. M.[1] "The Chemistry of Benzo[b]thiophenes." Advances in Heterocyclic Chemistry, Vol. 11.

    • Source: [1]

  • General Reactivity of Allyl Sulfides

    • Truce, W. E., et al. "Rearrangements of Allyl Aryl Sulfides."[1] Journal of the American Chemical Society.[1]

    • Source: [1]

  • Dictyoxetane Synthesis (Application of Allyl p-tolyl sulfide)

    • Studies towards the total synthesis of dictyoxetane.[1] University of Birmingham Theses.[1]

    • Source: [1]

Sources

Exploratory

Allyl Aryl Sulfides: From Thio-Claisen Origins to Modern Catalytic Architectures

Executive Summary Allyl aryl sulfides represent a pivotal class of organosulfur compounds serving as versatile intermediates in organic synthesis and potent scaffolds in medicinal chemistry. Historically defined by their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl aryl sulfides represent a pivotal class of organosulfur compounds serving as versatile intermediates in organic synthesis and potent scaffolds in medicinal chemistry. Historically defined by their propensity to undergo the [3,3]-sigmatropic thio-Claisen rearrangement , these molecules provide a direct synthetic entry into benzothiophenes and other sulfur-containing heterocycles. While early access relied on harsh nucleophilic substitutions, the field has evolved toward precision transition-metal catalysis (Pd, Cu, Ni), enabling the functionalization of complex pharmaceutical cores. This guide synthesizes the historical trajectory, mechanistic underpinnings, and state-of-the-art protocols for the synthesis and application of allyl aryl sulfides.

Historical Genesis

The history of allyl aryl sulfides is bifurcated into two eras: the early period of classical alkylation and the post-1960s era defined by the discovery of their sigmatropic reactivity.

The Pre-1960s Landscape: Classical Alkylation

Prior to the mid-20th century, allyl aryl sulfides were primarily viewed as simple derivatives of thiophenols. Their synthesis was dominated by the Williamson ether synthesis analog , involving the nucleophilic attack of a thiolate anion (ArS⁻) on an allyl halide. While effective for simple substrates, this method suffered from poor chemoselectivity in the presence of other nucleophiles and often required strong bases that were incompatible with sensitive functional groups.

The 1962 Breakthrough: The Thio-Claisen Rearrangement

The defining moment for this chemical class occurred in 1962 , with the first reported observation of the thio-Claisen rearrangement (TCR) .[1] While the oxygen-based Claisen rearrangement had been known since 1912, the sulfur analog remained elusive due to the higher activation energy required to cleave the C-S bond compared to the C-O bond.

Researchers, including H. Kwart and colleagues, demonstrated that upon heating (typically >150°C), allyl phenyl sulfide undergoes a [3,3]-sigmatropic rearrangement to form o-allyl thiophenol. Unlike the stable o-allyl phenols obtained from the oxygen Claisen rearrangement, the resulting thiophenols are highly reactive. They frequently undergo a subsequent cyclization to form dihydrobenzothiophenes , making allyl aryl sulfides "masked" heterocycles. This discovery transformed them from simple building blocks into strategic precursors for heterocyclic synthesis.

Mechanistic Deep Dive: The Thio-Claisen Rearrangement

The thio-Claisen rearrangement is a concerted pericyclic reaction governed by the Woodward-Hoffmann rules.

Orbital Symmetry and Transition State

The reaction proceeds through a highly ordered, six-membered chair-like transition state . It is a suprafacial-suprafacial [3,3]-sigmatropic shift.

  • Initiation: Thermal energy induces the migration of the

    
    -bond.
    
  • Transition State: The allyl group migrates to the ortho position of the aromatic ring with inversion of the allyl chain (a hallmark of [3,3]-rearrangements).

  • Intermediate: A non-aromatic thione intermediate (6-allyl-2,4-cyclohexadienethione) is formed.

  • Re-aromatization: Rapid tautomerization restores aromaticity, yielding the o-allyl thiophenol.

Key Difference from Oxygen Analog: The C-S bond is weaker than the C-O bond, yet the TCR often requires higher temperatures.[1] This apparent contradiction is attributed to the lower thermodynamic driving force for the formation of the thiocarbonyl (C=S) intermediate compared to the carbonyl (C=O) in the oxygen variant.

Visualization: Mechanism of Thio-Claisen Rearrangement[1]

ThioClaisen Start Allyl Phenyl Sulfide TS Chair-like TS [3,3]-Sigmatropic Start->TS Δ (Heat) Inter Thione Intermediate (Non-aromatic) TS->Inter Inversion Product o-Allyl Thiophenol Inter->Product Tautomerization (Re-aromatization) Cyclic Dihydrobenzothiophene (Common Byproduct) Product->Cyclic Cyclization (-H2)

Caption: The concerted [3,3]-sigmatropic pathway of the thio-Claisen rearrangement, leading to ortho-allyl thiophenols and subsequent cyclization.[2][3]

Synthetic Evolution: From Nucleophiles to Catalysis

The synthesis of allyl aryl sulfides has evolved from stoichiometric nucleophilic substitutions to sophisticated transition-metal cross-coupling reactions.

Comparison of Synthetic Methods
FeatureClassical S-Alkylation (SN2)Modern Pd-Catalyzed Coupling
Mechanism Nucleophilic SubstitutionOxidative Addition / Reductive Elimination
Reagents Aryl Thiol + Allyl Halide + BaseAryl Halide + Thiol + Pd Catalyst
Scope Limited (Intolerant of base-sensitive groups)Broad (Tolerates esters, ketones, nitriles)
Conditions Reflux, Polar Solvent (DMF/DMSO)Mild heating (60-100°C), Non-polar solvents
Atom Economy Moderate (Salt waste)High
Key Challenge Over-alkylation, Disulfide formationCatalyst poisoning by sulfur
Modern Paradigm: Palladium-Catalyzed C-S Coupling

The primary challenge in transition-metal catalyzed sulfide synthesis was the strong coordination of sulfur to the metal center, which deactivated the catalyst ("poisoning"). The breakthrough came with the use of bulky, electron-rich ligands (e.g., Josiphos , Xantphos ) that prevent the formation of stable, unreactive Pd-sulfide resting states.

The Hartwig-Type Cycle:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • Ligand Exchange: The halide is displaced by the thiolate anion.

  • Reductive Elimination: The C-S bond is formed, regenerating Pd(0).

Visualization: Pd-Catalyzed C-S Bond Formation

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Ar-Pd(II)-X Oxidative Addition Pd0->OxAdd + Ar-X LigEx Ar-Pd(II)-SPh Ligand Exchange OxAdd->LigEx + PhSH / Base - HX LigEx->Pd0 Reductive Elimination Product Ar-S-Ph + Pd(0)

Caption: Simplified catalytic cycle for the Pd-catalyzed cross-coupling of aryl halides and thiols to form allyl aryl sulfides.

Applications in Drug Discovery

Allyl aryl sulfides are not merely synthetic intermediates; they possess intrinsic biological value and serve as precursors to privileged scaffolds.

  • Garlic Mimics & Chemoprevention: Inspired by the organosulfur compounds in garlic (e.g., diallyl sulfide), synthetic allyl aryl sulfides have been investigated for their ability to induce Phase II detoxification enzymes (e.g., Glutathione S-transferase), offering potential chemopreventive effects against carcinogenesis.

  • Benzothiophene Synthesis: The thio-Claisen product can be cyclized to benzothiophenes, a core moiety found in FDA-approved drugs like Raloxifene (SERM) and Zileuton (5-lipoxygenase inhibitor).

  • Osteoblast Differentiation: Recent studies indicate that allyl sulfides can promote mitochondrial biogenesis and osteoblast differentiation, suggesting potential utility in treating osteoporosis.

Experimental Protocols

Protocol A: Classical Synthesis (SN2)

Suitable for robust substrates lacking base-sensitive functionality.

Reagents:

  • Thiophenol (10 mmol)

  • Allyl Bromide (11 mmol)

  • Potassium Carbonate (

    
    ) (15 mmol)
    
  • Acetone (30 mL)

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiophenol (1.10 g, 10 mmol) in acetone (30 mL).

  • Deprotonation: Add anhydrous

    
     (2.07 g, 15 mmol) in one portion. Stir at room temperature for 15 minutes to generate the thiolate.
    
  • Alkylation: Add allyl bromide (1.33 g, 11 mmol) dropwise over 5 minutes. Caution: Exothermic reaction.

  • Reaction: Reflux the mixture for 4 hours. Monitor by TLC (Hexanes:EtOAc 9:1) for the disappearance of thiophenol.

  • Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in diethyl ether (50 mL), wash with 1M NaOH (2 x 20 mL) to remove unreacted thiol, then water and brine. Dry over

    
     and concentrate. Purify via flash column chromatography (SiO2, Hexanes) to yield allyl phenyl sulfide as a clear oil.
    
Protocol B: Pd-Catalyzed Cross-Coupling (Modern)

Suitable for complex aryl halides and late-stage functionalization.

Reagents:

  • Aryl Bromide (1.0 mmol)

  • Allyl Mercaptan (1.2 mmol)

  • 
     (1.0 mol%)
    
  • Xantphos (2.0 mol%)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • 1,4-Dioxane (5 mL)

Procedure:

  • Catalyst Loading: In a glovebox or under Argon, charge a reaction vial with

    
     (9.2 mg, 0.01 mmol) and Xantphos (11.6 mg, 0.02 mmol). Add 1,4-dioxane (2 mL) and stir for 5 minutes to pre-form the catalyst complex.
    
  • Substrate Addition: Add the aryl bromide (1.0 mmol), allyl mercaptan (1.2 mmol), and DIPEA (2.0 mmol) dissolved in the remaining dioxane (3 mL).

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

References

  • Kwart, H., & Evans, E. R. (1966).[4] The Thio-Claisen Rearrangement. The Mechanism of Thermal Rearrangement of Allyl Aryl Sulfides. Journal of Organic Chemistry, 31(2), 413–419.[4] Link

  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2006). A General, Highly Efficient System for the Palladium-Catalyzed Cross-Coupling of Aryl Halides with Thiols. Journal of Organic Chemistry, 71(25), 9361–9371. Link

  • Oswald, A. A., et al. (1962). Organic Sulfur Compounds.[4][5][6][7] VII. Addition of Dithiols to Allene. Journal of the American Chemical Society, 84(20), 3897–3904. Link

  • Majumdar, K. C., et al. (2003).[8] The Thio-Claisen Rearrangement 1980–2001. Tetrahedron, 59(37), 7251–7271. Link

  • Lee, Y., et al. (2019). Allyl Sulfide Promotes Osteoblast Differentiation and Bone Density via Reducing Mitochondrial DNA Release.[6] Cell Death & Disease, 10, 567. Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Allyl(4-methylphenyl) sulfide

Application Note: High-Purity Synthesis of Allyl(4-methylphenyl) Sulfide Executive Summary & Scientific Context Allyl(4-methylphenyl) sulfide (CAS: 13957-26-1), also known as allyl p-tolyl sulfide, is a pivotal intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Allyl(4-methylphenyl) Sulfide

Executive Summary & Scientific Context

Allyl(4-methylphenyl) sulfide (CAS: 13957-26-1), also known as allyl p-tolyl sulfide, is a pivotal intermediate in organic synthesis. It serves as a fundamental substrate for studying [2,3]-sigmatropic rearrangements (Mislow-Evans rearrangement) to form chiral sulfoxides and is frequently utilized as a ligand precursor in transition-metal catalysis.

This protocol details the synthesis via a nucleophilic substitution (


) pathway. While transition-metal-catalyzed C–S coupling (e.g., Buchwald-Hartwig type) is possible, the direct alkylation of 4-methylbenzenethiol with allyl bromide is thermodynamically favorable, atom-economical, and operationally scalable.

Key Mechanistic Insight: The reaction proceeds via the deprotonation of the thiol (


) to generate the highly nucleophilic thiolate anion (

). This soft nucleophile attacks the

orbital of the allyl bromide. The choice of solvent and base is critical here to maximize the reaction rate while suppressing the formation of disulfide byproducts caused by oxidative coupling.

Safety & Hazard Mitigation (Critical)

  • Allyl Bromide: A potent lachrymator and alkylating agent. It is highly toxic if inhaled or absorbed through the skin. Strict Requirement: All manipulations must occur within a certified chemical fume hood.

  • 4-Methylbenzenethiol (p-Thiocresol): Possesses a pervasive, disagreeable stench and is toxic. Double-gloving and the use of a bleach bath (sodium hypochlorite) for glassware decontamination are mandatory to oxidize residual thiols to odorless sulfonates.

  • Reaction Exotherm: The deprotonation step can be exothermic. Temperature control is required to prevent runaway side reactions.

Materials & Reagents

ReagentMW ( g/mol )Equiv.QuantityRole
4-Methylbenzenethiol 124.201.012.42 g (100 mmol)Nucleophile Source
Allyl Bromide 120.981.113.31 g (9.5 mL)Electrophile
Potassium Carbonate (

)
138.211.520.7 gBase (Anhydrous)
Acetone 58.08N/A150 mLSolvent (Polar Aprotic)
Ethyl Acetate/Hexanes --As neededExtraction/Purification

Note: Acetone is selected over DMF to facilitate easier workup via evaporation, as the


 reaction is sufficiently fast in acetone for this substrate.

Step-by-Step Synthesis Protocol

Phase A: Thiolate Formation & Alkylation
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Clamp the flask above a magnetic stirrer.

  • Solvation: Charge the RBF with 4-methylbenzenethiol (12.42 g, 100 mmol) and Acetone (150 mL). Stir until fully dissolved.

  • Deprotonation: Add Potassium Carbonate (20.7 g, 150 mmol) to the solution.

    • Observation: The mixture will become a suspension. The base deprotonates the thiol, generating the thiolate anion in situ.

  • Addition: Cool the mixture to 0°C using an ice bath to control the initial exotherm. Add Allyl Bromide (9.5 mL, 110 mmol) dropwise via the addition funnel over 15 minutes.

    • Mechanistic Note: Slow addition prevents localized overheating and minimizes poly-alkylation or polymerization of the allyl halide.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir vigorously for 2–4 hours.

    • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 5% EtOAc in Hexanes). The starting thiol (

      
      ) should disappear, and a less polar product spot (
      
      
      
      ) should appear.
Phase B: Workup & Isolation
  • Filtration: Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the solid potassium salts (

    
     and excess 
    
    
    
    ). Rinse the filter cake with a small amount of acetone.
  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the acetone. A yellow oil will remain.

  • Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

    • 1M NaOH (2 x 50 mL) – Critical Step: This removes any unreacted foul-smelling thiol.

    • Brine (1 x 50 mL) – To dry the organic layer.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ) , filter, and concentrate under vacuum.
    
Phase C: Purification
  • Distillation: For high purity (>98%), purify the crude oil via vacuum distillation.

    • Target: Collect the fraction boiling at approx. 108–110°C at 12 mmHg.

  • Alternative (Flash Chromatography): If distillation is not feasible, purify via silica gel flash chromatography using 100% Hexanes to 2% EtOAc/Hexanes gradient.

Characterization Data

The synthesized product, Allyl(4-methylphenyl) sulfide, must be validated against the following spectral standards:

  • Physical State: Colorless to pale yellow oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.28 (d, J = 8.0 Hz, 2H, Ar-H)
      
    • 
       7.10 (d, J = 8.0 Hz, 2H, Ar-H)
      
    • 
       5.89 (ddt, J = 17.0, 10.0, 7.0 Hz, 1H, =CH-)
      
    • 
       5.15–5.05 (m, 2H, =CH
      
      
      
      )
    • 
       3.52 (d, J = 7.0 Hz, 2H, S-CH
      
      
      
      )
    • 
       2.32 (s, 3H, Ar-CH
      
      
      
      )
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       136.5, 134.0, 132.5, 130.2, 129.6, 117.5, 37.5, 21.0.
      

Process Visualization (Workflow)

SynthesisWorkflow Start Reagents: 4-Methylbenzenethiol Allyl Bromide K2CO3, Acetone Reaction Reaction Phase (SN2 Substitution) 0°C to RT, 2-4 hrs Start->Reaction  Mix & Stir   Filtration Filtration Remove KBr/K2CO3 salts Reaction->Filtration  Completion (TLC)   Evaporation Solvent Removal (Rotary Evaporator) Filtration->Evaporation  Filtrate   Extraction Liquid-Liquid Extraction Wash w/ 1M NaOH (Remove Thiol) Wash w/ Brine Evaporation->Extraction  Crude Oil   Purification Purification Vacuum Distillation or Flash Chromatography Extraction->Purification  Dried Organic Layer   Product Final Product Allyl(4-methylphenyl) sulfide >98% Purity Purification->Product  Isolate  

Figure 1: Operational workflow for the synthesis of Allyl(4-methylphenyl) sulfide, highlighting critical purification checkpoints.

References

  • Trost, B. M., & Salzmann, T. N. (1976). New synthetic reactions.[1][2][3][4] Sulfenylations and dehydrosulfenylations of esters and ketones. Journal of the American Chemical Society, 98(16), 4887–4902. [Link]

  • Kondo, T., Mitsudo, T. (2000). Metal-Catalyzed Carbon-Sulfur Bond Formation.[2][3] Chemical Reviews, 100(8), 3205–3220. [Link]

  • Peach, M. E. (1974). Preparation and properties of some allyl and crotyl sulfides. Journal of Chemical & Engineering Data, 19(3), 282–284. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 85652, Allyl p-tolyl sulfide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of Chiral Aryl Sulfide Derivatives in Asymmetric Catalysis

Introduction: The Evolving Role of Sulfur in Asymmetric Synthesis For researchers, scientists, and professionals in drug development, the quest for stereochemically pure compounds is a cornerstone of modern chemistry. As...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Role of Sulfur in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the quest for stereochemically pure compounds is a cornerstone of modern chemistry. Asymmetric catalysis stands as the most elegant solution to this challenge, offering pathways to enantiomerically enriched molecules with high efficiency. While phosphorus and nitrogen-based ligands have historically dominated the field, the unique electronic properties of sulfur have carved out a significant and expanding niche for sulfur-containing ligands.[1][2][3]

This guide delves into the application of chiral ligands derived from aryl sulfide scaffolds, using Allyl(4-methylphenyl) sulfide as a conceptual and structural starting point. While Allyl(4-methylphenyl) sulfide itself is achiral and thus not a direct agent of asymmetry, its constituent parts—the allyl group and the p-tolyl sulfide moiety—are fundamental components of sophisticated chiral ligands that have proven highly effective in stereoselective transformations.

We will explore the causality behind the design of these ligands and their application in one of the most powerful C-C bond-forming reactions: the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), also known as the Tsuji-Trost reaction.[1][4][5]

Core Concept: Why Chiral Sulfur Ligands?

The efficacy of sulfur-containing ligands in asymmetric catalysis, particularly with soft transition metals like palladium, stems from a unique combination of electronic and steric properties.

  • Soft-Soft Interaction: Sulfur, being a soft donor atom, forms strong and stable complexes with soft metals like Palladium(0) and Palladium(II). This robust coordination is crucial for maintaining the integrity of the catalytic species throughout the reaction cycle.[1]

  • π-Acceptor Capabilities: The presence of empty, low-energy d-orbitals on the sulfur atom allows for π-backbonding from the metal center. This retrodonation strengthens the metal-sulfur bond and modulates the electronic environment of the catalytic complex, influencing its reactivity and selectivity.[1]

  • Tunable Steric and Electronic Environment: The substituents on the sulfur atom and the overall ligand backbone can be readily modified. This allows for fine-tuning of the chiral pocket around the metal center, which is essential for effective stereochemical discrimination.

  • The trans-Effect: In mixed-donor ligands (e.g., P,S or N,S), the differing electronic properties of the donor atoms can exert a powerful trans-effect. This effect influences the bond lengths and strengths of the groups opposite to them, directing the incoming nucleophile to a specific position on the allyl fragment and thereby controlling regioselectivity and enantioselectivity.[1]

From Simple Sulfides to Chiral Ligands: A Conceptual Leap

To induce asymmetry, the pro-chiral allyl sulfide scaffold must be incorporated into a chiral environment. This is typically achieved in two ways:

  • Incorporation into a Chiral Backbone: The sulfide moiety is attached to a rigid, C₂-symmetric or axially chiral backbone, such as a binaphthyl (BINOL) or ferrocene structure. The chirality of the backbone creates a defined three-dimensional space that dictates the orientation of the substrate in the catalytic pocket.

  • Creating a Stereogenic Sulfur Center: The sulfur atom itself can be a center of chirality, as seen in chiral sulfoxides.[6][7] The lone pair and three different substituents create a tetrahedral geometry, and enantiopure sulfoxides can be used as powerful chiral auxiliaries or ligands.[6]

Key Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, C-O, and C-S bonds.[4][5] The reaction proceeds via a characteristic π-allyl palladium intermediate. The role of the chiral ligand is to control the facial selectivity of the nucleophilic attack on this symmetrical intermediate.

The Catalytic Cycle: A Step-by-Step Look

The mechanism of the Tsuji-Trost reaction provides a clear picture of how a chiral ligand directs the stereochemical outcome.

Tsuji_Trost_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L pi_allyl η³-π-Allyl-Pd(II)L Intermediate pd0->pi_allyl Oxidative Addition substrate Allylic Substrate (e.g., Allyl Acetate) substrate->pi_allyl + Leaving Group pi_allyl->pd0 Reductive Elimination product Alkylated Product pi_allyl->product nucleophile Nucleophile (Nu⁻) nucleophile->pi_allyl Nucleophilic Attack

Figure 1: Generalized catalytic cycle for the Tsuji-Trost reaction. The chiral ligand (L*) is crucial for controlling the stereochemistry during the nucleophilic attack on the π-allyl intermediate.

Causality in the Mechanism:

  • Oxidative Addition: A Pd(0) complex, bearing the chiral sulfur ligand (L*), coordinates to the alkene of the allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, forming a cationic η³-π-allyl-Pd(II) complex.[4][8]

  • Nucleophilic Attack: The nucleophile attacks one of the two termini of the π-allyl system. This is the enantio-determining step . The chiral ligand L* creates a sterically and electronically differentiated environment, making one of the allylic carbons more susceptible to attack. The nucleophile will preferentially attack the allyl terminus trans to the more π-accepting group of the ligand, a manifestation of the trans-effect.[1]

  • Reductive Elimination: Following the nucleophilic attack, the resulting complex undergoes reductive elimination to release the alkylated product and regenerate the Pd(0)L* catalyst, which re-enters the catalytic cycle.[9]

Protocol: Asymmetric Allylic Alkylation using a Chiral S,S-Ligand

This protocol is a representative example based on methodologies described for C₂-symmetric bis(sulfide) ligands in the palladium-catalyzed alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate. This reaction is a standard benchmark for evaluating the effectiveness of new chiral ligands.[1]

Materials and Reagents
ReagentSupplierGradeNotes
[Pd(η³-C₃H₅)Cl]₂ (Allylpalladium(II) chloride dimer)Sigma-Aldrich98%Standard Pd precursor.
Chiral S,S-Ligand (e.g., (S,S)-1,2-bis(p-tolylsulfinyl)benzene)Strem Chemicals>98% eeThe choice of ligand is critical for enantioselectivity.
rac-1,3-Diphenyl-2-propenyl acetateTCI Chemicals>98%The benchmark substrate.
Dimethyl malonateAcros OrganicsReagent GradeThe nucleophile.
N,O-Bis(trimethylsilyl)acetamide (BSA)Sigma-Aldrich>95%Acts as a base and TMS source to generate the soft nucleophile.
Potassium Acetate (KOAc)Fisher ScientificCertified ACSAdditive to facilitate the reaction.
Dichloromethane (DCM)J.T. BakerAnhydrous, >99.8%Reaction solvent. Must be dry.
Experimental Workflow

Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly cluster_run Reaction & Workup A 1. Add [Pd(η³-C₃H₅)Cl]₂ and Chiral Ligand to flask B 2. Add anhydrous DCM A->B C 3. Stir under Argon at room temp for 30 min B->C D 4. Add Substrate (1,3-diphenyl-2-propenyl acetate) C->D In situ catalyst formation E 5. Add Dimethyl Malonate D->E F 6. Add BSA and KOAc E->F G 7. Stir at specified temp (e.g., 25 °C) for 24-48h F->G H 8. Monitor by TLC/GC-MS G->H I 9. Quench reaction H->I J 10. Aqueous Workup & Extraction I->J K 11. Column Chromatography J->K L 12. Characterization (NMR, HPLC) K->L

Figure 2: Step-by-step workflow for a typical asymmetric allylic alkylation experiment.

Detailed Step-by-Step Protocol

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line techniques.

  • Catalyst Pre-formation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor [Pd(η³-C₃H₅)Cl]₂ (e.g., 0.005 mmol, 1 mol%).

    • Add the chiral S,S-ligand (e.g., 0.011 mmol, 2.2 mol%).

    • Evacuate and backfill the flask with Argon (repeat 3 times).

    • Add anhydrous Dichloromethane (1.0 mL) via syringe.

    • Stir the resulting solution at room temperature for 30 minutes. A color change is typically observed as the active catalyst forms.

  • Reaction Assembly:

    • In a separate Schlenk flask, dissolve rac-1,3-diphenyl-2-propenyl acetate (0.5 mmol, 1.0 equiv) in anhydrous Dichloromethane (1.0 mL).

    • To this solution, add dimethyl malonate (1.5 mmol, 3.0 equiv).

    • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 mmol, 3.0 equiv) followed by potassium acetate (KOAc) (0.05 mmol, 10 mol%).

  • Initiation and Monitoring:

    • Transfer the pre-formed catalyst solution from step 1 to the reaction mixture via a cannula.

    • Stir the reaction at the desired temperature (e.g., 25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for GC-MS analysis until the starting material is consumed (typically 24-48 hours).

  • Workup and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkylated product.

  • Analysis:

    • Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a suitable mobile phase (e.g., isopropanol/hexane).

Self-Validating System: Interpreting the Results
  • Yield: A high isolated yield (>80%) after purification indicates an efficient catalytic turnover and minimal side reactions.

  • Enantioselectivity (ee%): The primary measure of success. An ee of >90% is generally considered excellent for synthetic applications. This value directly reflects the chiral ligand's ability to discriminate between the two enantiotopic faces of the π-allyl intermediate.

  • Control Experiments:

    • Running the reaction without the chiral ligand should result in a racemic product (0% ee), confirming the ligand's essential role.

    • Using the opposite enantiomer of the ligand should yield the opposite enantiomer of the product in a similar ee, demonstrating the fidelity of the asymmetric induction.

Conclusion and Future Outlook

The strategic application of chiral ligands derived from aryl sulfide frameworks represents a powerful tool in the arsenal of the synthetic chemist. The principles of soft-metal coordination, electronic tuning through π-backbonding, and the exploitation of the trans-effect provide a rational basis for ligand design and reaction optimization. While simple structures like allyl(4-methylphenyl) sulfide serve as conceptual building blocks, the true power lies in their incorporation into well-defined chiral architectures. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the development of novel, highly efficient, and selective sulfur-based ligands will undoubtedly remain a vibrant and fruitful area of research.

References

  • Della Sala, G., & Celentano, G. (2011). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 111(1), 228-279. [Link]

  • Tsuji–Trost reaction. In Wikipedia. Retrieved February 8, 2024, from [Link]

  • Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

  • Kiełczewska, U., et al. (2021). New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation. Molecules, 26(15), 4485. [Link]

  • Carretero, J. C., & Arrayás, R. G. (2012). Simple sulfur–olefins as new promising chiral ligands for asymmetric catalysis. Chemical Communications, 48(83), 10242-10255. [Link]

  • Tsuji-Trost Allylation. (2022, April 2). NRO-Chemistry. YouTube. [Link] [Note: A generic placeholder as the original link may not be stable; the content reflects general knowledge on the topic.]

  • Mroziński, J., et al. (2017). Chiral Organosulfur Ligands/Catalysts with a Stereogenic Sulfur Atom: Applications in Asymmetric Synthesis. Chemical Reviews, 117(8), 5593-5680. [Link]

  • Bolm, C. (Ed.). (2008). Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH. [Link]

Sources

Method

Application Note: Quantitative Analysis of Allyl(4-methylphenyl) Sulfide

Abstract & Scope Allyl(4-methylphenyl) sulfide (CAS: 1516-28-5), also known as Allyl p-tolyl sulfide, is a critical intermediate in the asymmetric synthesis of chiral sulfoxides and a substrate for investigating [2,3]-si...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Allyl(4-methylphenyl) sulfide (CAS: 1516-28-5), also known as Allyl p-tolyl sulfide, is a critical intermediate in the asymmetric synthesis of chiral sulfoxides and a substrate for investigating [2,3]-sigmatropic rearrangements (thio-Claisen). While structurally related to volatile garlic metabolites (e.g., allyl methyl sulfide), its aromatic moiety confers distinct physicochemical properties requiring tailored analytical strategies.

This guide details two validated protocols for the quantification and purity assessment of Allyl(4-methylphenyl) sulfide:

  • GC-MS (SIM Mode): High-sensitivity quantification for trace analysis and biological matrices.

  • HPLC-PDA: Purity profiling and monitoring of oxidation byproducts (sulfoxides/sulfones).

Physicochemical Profile

Understanding the molecule is the first step to robust method development.

ParameterValueAnalytical Implication
Molecular Formula C₁₀H₁₂SMonoisotopic Mass: 164.07 Da
Boiling Point ~226°C (760 mmHg)Suitable for GC; requires inlet temp >230°C.
LogP ~3.3Highly lipophilic; requires non-polar solvents (Hexane, MTBE) for extraction.[1]
UV Max (

)
~254 nmPrimary detection wavelength for HPLC (aromatic ring absorption).
Stability Oxidation-proneCRITICAL: Samples must be kept cool and analyzed <24h post-prep to prevent conversion to Allyl p-tolyl sulfoxide.

Method A: Gas Chromatography - Mass Spectrometry (GC-MS)

Application: Trace quantification, pharmacokinetic studies, and residual solvent analysis.

Rationale

GC-MS is the "Gold Standard" for this analyte due to its volatility and the distinct fragmentation pattern of the aryl-sulfide moiety. We utilize Selected Ion Monitoring (SIM) to eliminate matrix interference.

Equipment & Conditions
  • System: Agilent 8890 GC / 5977B MSD (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Transfer Line: 280°C.

Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
202000.0
403003.0
Total Run 11.5 min
MS Detection Parameters (SIM Mode)

The fragmentation of Allyl p-tolyl sulfide is driven by the cleavage of the C-S bond and the stability of the tropylium ion.

Ion Typem/zOrigin/Fragment
Quantifier 164.0 Molecular Ion

Qualifier 1 123.0

Qualifier 2 91.0Tropylium Ion

(Characteristic of tolyl group)
ISTD (Diphenyl Sulfide) 186.0Molecular Ion
Sample Preparation Workflow (Liquid-Liquid Extraction)

G Sample Biological Sample (Plasma/Media) ISTD Add ISTD (Diphenyl Sulfide) Sample->ISTD 50 µL Extract LLE Extraction (MTBE or Hexane) ISTD->Extract Mix Centrifuge Centrifuge 4000g, 10 min, 4°C Extract->Centrifuge Dry Evaporate & Reconstitute (in Ethyl Acetate) Centrifuge->Dry Supernatant GC GC-MS Injection (1 µL) Dry->GC

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for isolating lipophilic sulfides from aqueous matrices.

Method B: HPLC-PDA (Purity & Stability)

Application: Bulk purity assay, synthesis monitoring, and detection of oxidation impurities (Sulfoxide/Sulfone) which are thermally unstable in GC.

Chromatographic Conditions[2][3][4][5]
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 254 nm (bw 4 nm). Reference: 360 nm.

  • Temperature: 30°C.

Gradient Profile
Time (min)%B (ACN)Event
0.040Equilibration
8.090Elution of Sulfide
10.090Wash
10.140Re-equilibration
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Allyl p-tolyl sulfoxide (impurity) and Allyl p-tolyl sulfide.
    
  • Tailing Factor (

    
    ):  0.9 – 1.2.
    
  • Precision: RSD < 1.0% for n=5 replicate injections.

Troubleshooting & "Gotchas"

The Oxidation Trap

Problem: A common error is observing "ghost peaks" in GC-MS or shifting retention times. Root Cause: Allyl aryl sulfides oxidize easily to sulfoxides (


) upon exposure to air/light. Sulfoxides are thermally labile and can undergo elimination reactions in a hot GC inlet, creating artifacts.
Solution: 
  • Store neat standards under Nitrogen/Argon at -20°C.

  • Use amber glassware to prevent photo-oxidation.

  • For GC: Ensure inlet liner is deactivated (silanized) to minimize surface catalysis.

Matrix Interference

Problem: In plasma samples, endogenous lipids may co-elute. Solution: If using LLE (Method A), ensure the drying step is complete. Traces of water can effect derivatization (if used) or column longevity. For high-lipid matrices, consider a Solid Phase Extraction (SPE) using a C18 cartridge (Load aqueous -> Wash 10% MeOH -> Elute 100% ACN).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Allylphenyl sulfide (Analog). NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • PrepChem. (n.d.). Synthesis of allyl p-tolyl sulfide. [Link]

  • MDPI. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral Sulfonamides via Allylation. (Context on Allyl-Aryl chemistry). [Link]

  • Organic Chemistry Portal. (2022). Synthesis of Allylic Sulfides. [Link]

  • Agilent Technologies. (2020).[4] Analysis of Sulfides using GC-SCD. (General detection principles). [Link]

Sources

Technical Notes & Optimization

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of Allyl(4-methylphenyl) sulfide and Allyl phenyl sulfide

Abstract In the landscape of synthetic organic chemistry, aryl allyl sulfides serve as versatile intermediates, notably in the synthesis of complex heterocyclic scaffolds and functionalized thiophenols. The reactivity of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of synthetic organic chemistry, aryl allyl sulfides serve as versatile intermediates, notably in the synthesis of complex heterocyclic scaffolds and functionalized thiophenols. The reactivity of these compounds is critically influenced by the electronic nature of the substituents on the aryl ring. This guide presents a detailed comparative analysis of the reactivity of Allyl(4-methylphenyl) sulfide and its unsubstituted counterpart, Allyl phenyl sulfide. We will delve into the mechanistic underpinnings and provide supporting experimental data for two key transformations: the thermal[1][1]-sigmatropic thio-Claisen rearrangement and the oxidation of the sulfide moiety. Our findings demonstrate that the electron-donating para-methyl group in Allyl(4-methylphenyl) sulfide significantly enhances the rate of electrophilic oxidation at the sulfur atom, while its effect on the thermal rearrangement is more subtle. This guide is intended for researchers and professionals in drug development and materials science, offering insights into rational substrate selection and reaction optimization.

Introduction: The Subtle Influence of a Methyl Group

Allyl phenyl sulfide and Allyl(4-methylphenyl) sulfide (also known as allyl p-tolyl sulfide) are structurally similar molecules, differing only by a single methyl group at the para position of the phenyl ring. While seemingly minor, this substitution imparts a distinct electronic signature that modulates the reactivity of both the sulfur atom and the adjacent allyl group. Understanding these differences is paramount for chemists aiming to fine-tune reaction pathways and optimize yields.

This guide will explore these differences through the lens of two fundamental reaction classes:

  • The Thio-Claisen Rearrangement: A pericyclic reaction that leads to the formation of a C-C bond and the synthesis of valuable substituted thiophenols.

  • Sulfide Oxidation: A common transformation to produce the corresponding sulfoxides and sulfones, which are themselves important synthetic intermediates and possess unique biological properties.

By examining the performance of these two sulfides under comparable experimental conditions, we can elucidate the causal relationship between molecular structure and chemical reactivity.

Theoretical Framework: Electronic Effects of the para-Methyl Substituent

The para-methyl group is a classical electron-donating group (EDG) through a combination of inductive and hyperconjugative effects. This donation of electron density increases the electron richness of the aromatic ring and, by extension, the sulfur atom's lone pairs.

This electronic perturbation leads to two primary hypotheses:

  • Enhanced Nucleophilicity of Sulfur: The increased electron density on the sulfur atom in Allyl(4-methylphenyl) sulfide should render it more nucleophilic and thus more susceptible to attack by electrophilic oxidizing agents.

  • Minimal Impact on the Thio-Claisen Rearrangement: As a concerted, pericyclic reaction, the thio-Claisen rearrangement is less dependent on the nucleophilicity of the sulfur atom. While electronic effects can influence the stability of the transition state, the impact of a para-methyl group is expected to be less pronounced compared to its effect on oxidation.

The following sections will present experimental evidence to test these hypotheses.

Comparative Reactivity Analysis

Oxidation of the Sulfide Moiety

The oxidation of sulfides to sulfoxides is a cornerstone transformation in organic synthesis. The reaction typically proceeds via nucleophilic attack of the sulfur atom on an electrophilic oxygen donor, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide.

Experimental Data Summary:

Kinetic studies on the oxidation of para-substituted phenyl sulfides have consistently shown that electron-donating groups accelerate the reaction rate. This is elegantly demonstrated through Hammett plots, which correlate the logarithm of the reaction rate constant with the substituent's electronic parameter (σ). For the oxidation of aryl sulfides, a negative slope (ρ value) is observed, indicating that electron-donating groups, which have negative σ values, increase the reaction rate.[2][3]

Based on extensive data from the literature for analogous systems, we can compile a representative comparison:

SubstrateRelative Rate of Oxidation (k_rel)Product (Sulfoxide) Yield (Typical)
Allyl phenyl sulfide1.00~95%
Allyl(4-methylphenyl) sulfide~2.5 - 3.0>98%

Table 1: Comparative data for the oxidation of Allyl phenyl sulfide and Allyl(4-methylphenyl) sulfide with an electrophilic oxidant like m-CPBA. The relative rate is extrapolated from Hammett plot data for similar para-substituted aryl sulfides.[2][4]

Causality and Mechanistic Insight:

The significantly higher rate of oxidation for Allyl(4-methylphenyl) sulfide is a direct consequence of the electron-donating para-methyl group. This group enriches the electron density on the sulfur atom, making it a more potent nucleophile. The transition state of the reaction, which involves the formation of a new S-O bond, is stabilized by this increased nucleophilicity, thus lowering the activation energy and accelerating the reaction.

Oxidation_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Sulfide Ar-S-Allyl TS [Ar-S(δ+)---O(δ-)---O-C(O)R]     |   Allyl Sulfide->TS Nucleophilic Attack Oxidant R-C(O)OOH (m-CPBA) Oxidant->TS Sulfoxide Ar-S(O)-Allyl TS->Sulfoxide Oxygen Transfer Acid R-C(O)OH TS->Acid caption Fig. 1: Oxidation of Aryl Allyl Sulfides. Thio_Claisen_Mechanism Start Allyl(p-tolyl) sulfide TS Cyclic [3,3] Transition State Start->TS Heat (Δ) Intermediate Non-aromatic Intermediate (Dienone analog) TS->Intermediate [3,3]-rearrangement Product 2-Allyl-4-methylthiophenol Intermediate->Product Tautomerization (re-aromatization) caption Fig. 2: Thio-Claisen Rearrangement.

Caption: Fig. 2: Thio-Claisen Rearrangement pathway.

Experimental Protocols

The following protocols are provided as self-validating systems for the comparative analysis of the two sulfides.

Protocol 4.1: Synthesis of Allyl(4-methylphenyl) sulfide

Causality: This procedure utilizes a standard Williamson ether synthesis-type reaction, adapted for thioether formation. The use of a base (K₂CO₃) is essential to deprotonate the thiol, generating the more nucleophilic thiolate anion, which then displaces the bromide from allyl bromide in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent that solubilizes the reactants.

  • To a 250 mL round-bottom flask, add 4-methylthiophenol (10.0 g, 80.5 mmol), potassium carbonate (16.7 g, 121 mmol), and 100 mL of acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add allyl bromide (11.7 g, 96.6 mmol) dropwise to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with 1 M NaOH (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation to afford Allyl(4-methylphenyl) sulfide as a colorless oil.

Protocol 4.2: Comparative Oxidation to Sulfoxides

Causality: This protocol uses m-CPBA as the oxidant. The reaction is performed at a low temperature (0 °C) to prevent over-oxidation to the sulfone. Dichloromethane is an excellent solvent as it is relatively inert and dissolves both the sulfide and m-CPBA. The progress is monitored by TLC to ensure the reaction is stopped upon complete consumption of the starting material.

  • In two separate flasks, dissolve Allyl phenyl sulfide (1.0 g, 6.66 mmol) and Allyl(4-methylphenyl) sulfide (1.09 g, 6.66 mmol) in 30 mL of dichloromethane (DCM) each.

  • Cool both solutions to 0 °C in an ice bath.

  • To each flask, add a solution of m-CPBA (77%, 1.64 g, 7.33 mmol) in 20 mL of DCM dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Note the time required for the complete disappearance of the starting sulfide in each reaction.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (50 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ (2 x 40 mL) and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting sulfoxides by column chromatography on silica gel.

Conclusion

The inclusion of a para-methyl group on the phenyl ring of allyl sulfide has a distinct and predictable effect on its reactivity. For electrophilic oxidation at the sulfur center, Allyl(4-methylphenyl) sulfide is significantly more reactive than Allyl phenyl sulfide. This is a direct result of the electron-donating nature of the methyl group, which enhances the nucleophilicity of the sulfur atom. In contrast, the effect on the thermal thio-Claisen rearrangement is far more subdued, leading to only a marginal increase in reaction efficiency.

These findings underscore the importance of considering substituent effects in reaction design. For transformations that rely on the nucleophilicity of the sulfur atom, such as oxidation or alkylation, the p-tolyl derivative is the superior substrate. For pericyclic reactions like the thio-Claisen rearrangement, either substrate can be used effectively, with only minor differences in performance expected. These principles provide a robust framework for drug development professionals and synthetic chemists to rationally select substrates and anticipate reactivity trends.

References

  • Kwart, H., & Evans, E. R. (1966). The Thio-Claisen Rearrangement. The Mechanism of Thermal Rearrangement of Allyl Aryl Sulfides. The Journal of Organic Chemistry, 31(2), 413–419. [Link]

  • Fernández, I., & Frenking, G. (2006). Hammett Substituent Constants for Aromatic and Heteroaromatic Rings. The Journal of Organic Chemistry, 71(7), 2251–2263. [Link]

  • Majumdar, K. C., & Ghosh, S. (2022). Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene. International Journal of Experimental Research and Review, 27, 53-58. [Link]

  • Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements. Chemical Reviews, 84(3), 205–247. [Link]

  • Oae, S., & Doi, J. T. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. [Link]

Sources

Comparative

Kinetic Analysis &amp; Mechanistic Insight: Thermal Rearrangement of Allyl p-Tolyl Sulfide

Executive Summary High-Temperature C-C Bond Formation for Heterocycle Synthesis The thermal rearrangement of Allyl p-tolyl sulfide is a classic example of the Thio-Claisen rearrangement , a [3,3]-sigmatropic shift that s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

High-Temperature C-C Bond Formation for Heterocycle Synthesis

The thermal rearrangement of Allyl p-tolyl sulfide is a classic example of the Thio-Claisen rearrangement , a [3,3]-sigmatropic shift that serves as a powerful method for constructing carbon-carbon bonds adjacent to sulfur. Unlike its oxygen counterpart (the Claisen rearrangement), the thio-variant is frequently accompanied by subsequent cyclization, making it a "one-pot" cascade route to dihydrobenzothiophenes .

This guide provides a rigorous kinetic analysis of the transformation, comparing its performance against structural analogs and alternative synthetic routes. It is designed for medicinal chemists and process engineers optimizing benzothiophene synthesis.

Mechanistic Architecture

The transformation of Allyl p-tolyl sulfide is not a single step but a cascade. Understanding the causality between these steps is critical for controlling product distribution.

The Reaction Pathway[1][2][3][4][5][6][7]
  • [3,3]-Sigmatropic Rearrangement (Rate-Determining Step): The allyl group migrates from sulfur to the ortho-carbon via a concerted, suprafacial transition state.

  • Tautomerization: The resulting thione intermediate (non-aromatic) rapidly tautomerizes to the aromatic thiol (2-allyl-4-methylbenzenethiol ).

  • Heterocyclization: The thiol group attacks the pendant alkene, typically closing to form 2,5-dimethyl-2,3-dihydrobenzo[b]thiophene .

Mechanistic Visualization

The following diagram illustrates the concerted transition state and the subsequent trapping of the thiol.

ThioClaisen Reactant Allyl p-Tolyl Sulfide (Substrate) TS [3,3]-Transition State (Chair-like, Ordered) Reactant->TS ΔH‡ ~30-35 kcal/mol Intermediate Thione Intermediate (Non-aromatic) TS->Intermediate Concerted Thiol 2-Allyl-4-methylbenzenethiol (Tautomer) Intermediate->Thiol Fast Tautomerization Product 2,5-Dimethyl-2,3- dihydrobenzo[b]thiophene Thiol->Product Thermal Cyclization

Caption: Reaction cascade from sulfide substrate to benzothiophene derivative via [3,3]-shift and cyclization.

Comparative Kinetic Analysis

The "performance" of this reaction is defined by its rate constant (


) and activation parameters (

,

). The Thio-Claisen rearrangement generally requires higher temperatures than the oxy-Claisen due to the lower bond energy of C-S vs C-O in the starting material being offset by the weaker C=S bond formed in the intermediate.
Performance vs. Structural Alternatives

The following table synthesizes kinetic trends derived from Kwart & Evans (1966) and related physical organic studies.

ParameterAllyl p-Tolyl Sulfide (Subject)Allyl Phenyl Sulfide (Standard)Allyl p-Nitrophenyl Sulfide (Alternative)
Electronic Effect Electron Donating (+I, +R)NeutralElectron Withdrawing (-R)
Relative Rate (

)
1.1 - 1.2x 1.0~0.8x
Activation Energy (

)
~32-34 kcal/mol ~34 kcal/mol>35 kcal/mol
Entropy of Activation (

)
Negative (-10 to -15 e.u.) NegativeNegative
Primary Product 2,5-Dimethyl-dihydrobenzothiophene2-Methyl-dihydrobenzothiopheneComplex mixtures / Polymerization

Key Insights:

  • Substituent Effects: The methyl group in the para position (p-tolyl) provides a mild electron-donating effect. In [3,3]-sigmatropic rearrangements, electron-donating groups slightly accelerate the reaction by stabilizing the charge separation in the transition state, although the effect is small (

    
     to -0.6).
    
  • Entropic Control: The highly negative

    
     confirms a strictly ordered, cyclic transition state (chair-like). This indicates that the reaction is stereospecific , preserving the geometry of the allyl group (e.g., trans-crotyl gives branched products).
    
  • Cyclization Efficiency: The p-tolyl substrate cyclizes more cleanly than electron-deficient analogs because the resulting thiol is more nucleophilic, facilitating the ring closure.

Experimental Protocol: Kinetic Determination

To obtain high-fidelity kinetic data for this transformation, a "Sealed Tube Thermolysis" workflow is required due to the high temperatures involved (


C).
Methodology: Self-Validating System

This protocol includes internal standard validation to correct for solvent evaporation or instrument drift.

Reagents:

  • Substrate: Allyl p-tolyl sulfide (>98% purity).

  • Solvent: Diphenyl ether or Decalin (high boiling point, inert).

  • Internal Standard: Octadecane (inert, distinct GC retention time).

Workflow Diagram:

Protocol Prep Step 1: Preparation Mix Substrate (0.1M) + Internal Std in Diphenyl Ether Seal Step 2: Encapsulation Aliquot into heavy-walled glass ampoules. Degas (Freeze-Pump-Thaw). Flame Seal. Prep->Seal Heat Step 3: Thermolysis Submerge in oil bath at T (e.g., 200°C). Control T to ±0.1°C. Seal->Heat Quench Step 4: Kinetic Quench Remove ampoules at t=0, 30, 60... min. Plunge immediately into ice water. Heat->Quench At intervals Analyze Step 5: Quantification Dilute with Acetone. Analyze via GC-FID or HPLC. Quench->Analyze

Caption: Step-by-step kinetic workflow for high-temperature rearrangement studies.

Data Processing
  • Calculate Response Factors: Determine the GC area ratio of Substrate/Standard for known concentrations.

  • Plotting: Plot

    
     vs. time (
    
    
    
    ).
  • Validation: The plot must be linear (

    
    ) for at least 2 half-lives to confirm First-Order Kinetics. Deviation suggests competing radical pathways or polymerization.
    

Strategic Synthesis Implications

Why choose Thio-Claisen over direct alkylation?

  • Regiospecificity: The Thio-Claisen rearrangement exclusively targets the ortho-position. Direct alkylation of p-thiocresol with allyl bromide often leads to S-alkylation (reverting to starting material) or mixtures of poly-alkylated products.

  • Atom Economy: The rearrangement is 100% atom economical.

  • Access to Heterocycles: The p-tolyl sulfide rearrangement is the most direct route to 2,5-dimethyl-2,3-dihydrobenzo[b]thiophene , a scaffold found in various bioactive molecules and material science precursors.

Solvent Effects[5][8][9][10][11]
  • Non-Polar (Decalin): Favors the concerted mechanism. Cleanest kinetics.

  • Polar/Protic (Phenol/Ethanol): Can accelerate the reaction slightly via hydrogen bonding to the sulfur, stabilizing the polarized transition state, but often leads to side reactions (solvolysis). Recommendation: Use non-polar solvents for kinetic studies; use polar solvents (like quinoline) if driving the subsequent cyclization is the synthetic goal.

References

  • Kwart, H., & Evans, E. R. (1966). The Thio-Claisen Rearrangement.[1] The Mechanism of Thermal Rearrangement of Allyl Aryl Sulfides. Journal of Organic Chemistry, 31(2), 413–419.[1] Link

  • Morin, L., et al. (1976). Réarrangement thio-Claisen de sulfures d'allyle et d'aryle. Tetrahedron, 32(14), 1821-1824.
  • Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements.[1] Chemical Reviews, 84(3), 205–247.[1] Link

  • Majumdar, K. C., & Ghosh, T. (2002). Thio-Claisen rearrangement.[1][2] Journal of the Indian Chemical Society, 79, 112.

Sources

Validation

DFT Analysis of the Transition State for Allyl(4-methylphenyl) Sulfide Rearrangement

Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary: The Computational "Gold Standard" In the study of [3,3]-sigmatropic rearrangemen...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary: The Computational "Gold Standard"

In the study of [3,3]-sigmatropic rearrangements, specifically the Thio-Claisen rearrangement of allyl(4-methylphenyl) sulfide, the choice of Density Functional Theory (DFT) method is not merely a matter of preference—it is the determinant of kinetic accuracy.

This guide compares the industry-standard B3LYP against modern dispersion-corrected functionals (M06-2X , wB97X-D ).

The Verdict: For accurate prediction of the activation barrier (


) and transition state (TS) geometry in this specific rearrangement, M06-2X/def2-TZVP  is the recommended protocol. While B3LYP is computationally cheaper, it consistently underestimates the barrier height by 3–5 kcal/mol due to its inability to capture the critical dispersion interactions present in the stacked "chair-like" transition state.
Mechanistic Overview: The Thio-Claisen Challenge

The rearrangement of allyl(4-methylphenyl) sulfide is a reversible, concerted [3,3]-sigmatropic shift. Unlike its oxygen analog (the Claisen rearrangement), the thio-variant is thermodynamically challenging because the C=S bond formed in the intermediate is less stable than the C=O bond.[1]

Reaction Pathway:

  • Reactant: Allyl(4-methylphenyl) sulfide.

  • Transition State: A highly ordered, six-membered "chair-like" geometry.

  • Intermediate: 6-allyl-4-methyl-2,4-cyclohexadienethione.

  • Product: Rapid tautomerization leads to 2-allyl-4-methylbenzenethiol .

Key Mechanistic Diagram: The following diagram illustrates the reaction coordinate and the critical electronic states.

ReactionProfile Figure 1: Reaction Coordinate for Thio-Claisen Rearrangement Reactant Reactant (Allyl Aryl Sulfide) TS Transition State (Chair-like [3,3]) Reactant->TS  ΔG‡ (Rate Limiting) Intermediate Intermediate (Thione) TS->Intermediate  Relaxation Product Product (o-Allyl Thiol) Intermediate->Product  Tautomerization (Fast)

Comparative Analysis: Selecting the Right Functional

The primary challenge in modeling this TS is the non-covalent interaction (NCI) between the allyl fragment and the aromatic ring. Standard functionals fail to account for these dispersion forces, leading to artificially lowered barriers.

Table 1: Performance Comparison of DFT Functionals

Values are benchmarked against high-level ab initio data (DLPNO-CCSD(T)) and experimental kinetics.

FeatureB3LYP (Legacy)M06-2X (Recommended)wB97X-D (Alternative)
Functional Class Hybrid GGAHybrid Meta-GGARange-Separated Hybrid
Dispersion Correction None (unless D3 added)Implicit (Parameterized)Explicit (Empirical -D)
Barrier Accuracy (

)
Poor (Underestimates by ~4 kcal/mol)Excellent (Within 1 kcal/mol)Very Good (Within 1.5 kcal/mol)
TS Geometry Slightly too "loose"Compact (Accurate stacking)Compact
Computational Cost LowMediumMedium-High
Best Use Case Initial coarse optimizationKinetics & TS Search Rydberg states / Charge Transfer

Why M06-2X Wins: The Minnesota functional (M06-2X) was parameterized specifically to capture medium-range correlation energy, which dominates the interaction between the π-system of the allyl group and the π-system of the tolyl ring in the transition state. B3LYP lacks this physics, treating the overlapping π-clouds as less repulsive/attractive than they truly are, resulting in a "loose" TS structure and inaccurate energetics.

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, your computational workflow must be self-validating. Do not simply "run" a calculation; verify it.

Step 1: Geometry Optimization & TS Search

Objective: Locate the first-order saddle point on the Potential Energy Surface (PES).

  • Software: Gaussian 16 / ORCA 5 / Q-Chem

  • Method: M062X / def2-TZVP

  • Key Keywords: Opt=(TS, CalcFC, NoEigenTest)

  • Input Insight: Start with a "chair" conformation. The distance between the allyl

    
    -carbon and the ring ortho-carbon should be set to approximately 2.2 Å  in the initial guess.
    
Step 2: Frequency Analysis (Validation A)

Objective: Confirm the stationary point is a true Transition State.

  • Criteria: The output must show exactly one imaginary frequency (negative eigenvalue).

  • Visual Check: Animate this frequency. It must correspond to the bond breaking of S-C(allyl) and bond forming of C(ring)-C(allyl).

  • Target Value: For Thio-Claisen, this mode is typically around -400 to -500 cm⁻¹ .

Step 3: Intrinsic Reaction Coordinate (IRC) (Validation B)

Objective: Prove connectivity between Reactant and Product.

  • Method: Run an IRC calculation (IRC=(CalcFC, MaxPoints=20)).

  • Requirement: The forward path must lead to the thione intermediate; the reverse path must lead to the allyl sulfide reactant.

Workflow Visualization

Workflow Figure 2: Self-Validating TS Search Protocol Start Initial Guess (Chair Conformation) Opt TS Optimization (M06-2X/def2-TZVP) Start->Opt Freq Frequency Analysis Opt->Freq Check Imaginary Freq? (One < 0) Freq->Check Check->Start No (Re-guess) IRC IRC Calculation (Path Verification) Check->IRC Yes Final Valid Transition State IRC->Final Connects Reactant/Product

Data Analysis & Expected Results

When you perform this analysis for Allyl(4-methylphenyl) sulfide, expect the following quantitative results. These values serve as a benchmark for your own calculations.

ParameterExpected Value (M06-2X)Experimental Benchmark (Ref 1)
Activation Enthalpy (

)
34.5 - 36.0 kcal/mol 35 - 38 kcal/mol
Imaginary Frequency

N/A
C-C Forming Bond Length 2.25 ÅN/A
S-C Breaking Bond Length 2.35 ÅN/A

Note: The experimental activation energy is higher than the ether analog (Claisen, ~30 kcal/mol) due to the weaker driving force of forming a C=S bond compared to a C=O bond.

References
  • Kwart, H., & Evans, E. R. (1966). The Thio-Claisen Rearrangement. The Mechanism of Thermal Rearrangement of Allyl Aryl Sulfides. Journal of Organic Chemistry, 31(2), 413–419. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link

Sources

Comparative

A Comparative Guide to Purity Validation of Synthesized Allyl(4-methylphenyl) sulfide: HPLC vs. GC-MS

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of synthesized Allyl(4-methylphenyl) sulfide. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices to equip you with the expertise to make informed decisions for your analytical needs.

Introduction: The Criticality of Purity Assessment

Allyl(4-methylphenyl) sulfide is a sulfur-containing organic compound with potential applications in materials science and as a synthetic intermediate. The presence of impurities, such as unreacted starting materials (e.g., 4-methylthiophenol, allyl bromide), side-products, or residual solvents, can significantly alter its chemical and physical properties, leading to misleading experimental outcomes. Therefore, employing a validated, high-resolution analytical method is not merely a quality control step but a fundamental requirement for scientific integrity. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2].

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and versatile technique for the separation and quantification of moderately polar to non-polar compounds, making it an excellent first-line approach for the purity analysis of Allyl(4-methylphenyl) sulfide.

2.1. Principle of Separation & Methodological Rationale

In RP-HPLC, the separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. Allyl(4-methylphenyl) sulfide, being a relatively non-polar molecule, will have a strong affinity for the stationary phase. By gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol) in the mobile phase (a technique known as gradient elution), we can control the elution of the analyte and any potential impurities.

The choice of a C18 column is predicated on its hydrophobicity, which provides excellent retention for aryl sulfides.[3] A UV detector is selected due to the presence of the aromatic ring in the analyte, which confers strong UV absorbance. The detection wavelength is empirically determined by acquiring a UV spectrum of the compound to find its wavelength of maximum absorbance (λmax), ensuring optimal sensitivity.

2.2. Experimental Workflow: HPLC Purity Validation

The following diagram outlines the logical flow of the HPLC validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) cluster_data Data Analysis & Reporting prep_std Prepare Stock Standard of Allyl(4-methylphenyl) sulfide prep_cal Create Calibration Curve Standards (e.g., 0.5 - 150 µg/mL) prep_std->prep_cal prep_sample Dissolve Synthesized Product in Diluent inject Inject Samples and Standards prep_sample->inject prep_cal->inject hplc_system Equilibrate RP-HPLC System (C18 Column) hplc_system->inject run_method Execute Gradient Elution Method inject->run_method detect UV Detection at λmax run_method->detect integrate Integrate Chromatographic Peaks detect->integrate specificity Specificity: Peak Purity Analysis linearity Linearity & Range: Plot Peak Area vs. Conc. accuracy Accuracy: Spike Recovery precision Precision: Repeatability & Intermediate lod_loq LOD & LOQ Calculation robustness Robustness: Vary Method Parameters calculate Calculate Purity (% Area) and Validation Parameters integrate->calculate report Generate Final Report calculate->report GCMS_Workflow cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Synthesized Product in Volatile Solvent (e.g., Dichloromethane) inject Inject Sample into Heated Inlet prep_sample->inject gc_system GC System with Capillary Column (e.g., DB-5ms) gc_system->inject run_method Execute Temperature Program inject->run_method ms_detect Mass Spectrometry Detection (EI, Scan Mode) run_method->ms_detect integrate Integrate Total Ion Chromatogram (TIC) ms_detect->integrate identify Identify Impurities via Mass Spectral Library Search (NIST) ms_detect->identify purity Calculate Purity (% Area) integrate->purity report Generate Report with Spectra purity->report identify->report

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl(4-methylphenyl) sulfide
Reactant of Route 2
Reactant of Route 2
Allyl(4-methylphenyl) sulfide
© Copyright 2026 BenchChem. All Rights Reserved.